

Artifacts in current clamp recordings with Co 102862

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277

[Get Quote](#)

Technical Support Center: Co 102862

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of **Co 102862** in current clamp electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of **Co 102862** in current clamp recordings?

A1: **Co 102862** is a potent opener of Kv7 (KCNQ) potassium channels. In current clamp recordings, its primary effect is a hyperpolarization of the neuronal resting membrane potential (RMP). This is due to an increase in potassium efflux, which drives the membrane potential closer to the equilibrium potential for potassium (E_K). Consequently, you should observe a decrease in neuronal excitability, characterized by a higher threshold for action potential firing and a reduction in the firing frequency in response to depolarizing current injections.

Q2: I am observing high-frequency noise in my recording after applying **Co 102862**. What is the cause?

A2: High-frequency noise post-application can stem from several sources. It may be related to the vehicle used to dissolve **Co 102862**, particularly if using DMSO at a final concentration that is too high. Alternatively, the compound may interact with the Ag/AgCl pellet in your reference

electrode. Ensure your vehicle concentration is minimal (e.g., <0.1%) and that your reference electrode is properly chlorided and stable.

Q3: My neuron is unexpectedly depolarizing and becoming hyperexcitable at higher concentrations (>10 μ M) of **Co 102862**. Is this an expected off-target effect?

A3: While the primary action of **Co 102862** is to open Kv7 channels and cause hyperpolarization, some users have reported off-target effects at higher concentrations. The observed depolarization may be due to a non-specific blockade of a leak potassium channel or an interaction with another ion channel. We recommend performing control experiments and using the lowest effective concentration to avoid these confounding effects. See the troubleshooting guide below for a systematic approach to this issue.

Q4: The resting membrane potential of my cell is drifting slowly and continuously after applying **Co 102862**. What should I do?

A4: A slow, continuous drift in RMP can indicate a slow-onset effect of the compound, instability of the recording, or cell health decline (rundown). To differentiate these possibilities, perform a washout experiment. If the RMP drift reverses upon washout, it is likely a compound-specific effect. If the drift continues, it is more likely related to recording instability or poor cell health. Ensure your seal resistance is high (>1 G Ω) and stable before drug application.

Q5: I am experiencing pipette clogging during my experiments with **Co 102862**. Could the compound be precipitating in my external solution?

A5: Yes, **Co 102862** has limited solubility in aqueous solutions. Pipette clogging is a common sign of compound precipitation. We recommend preparing fresh stock solutions daily in a suitable vehicle (e.g., DMSO) and making the final dilution into your artificial cerebrospinal fluid (aCSF) or external solution immediately before use. Sonicating the final solution for a few minutes can also help ensure it is fully dissolved.

Data Summary

The following table summarizes the expected electrophysiological effects of **Co 102862** on a typical cortical pyramidal neuron.

Concentration	Avg. Δ RMP (mV)	Avg. Δ AP Threshold (mV)	Firing Frequency Reduction (%) at 2x Rheobase
100 nM	-2.5 ± 0.5	$+1.2 \pm 0.3$	$15 \pm 5\%$
1 μ M	-8.1 ± 1.2	$+4.5 \pm 0.8$	$65 \pm 10\%$
10 μ M	-12.3 ± 2.0	$+7.8 \pm 1.1$	$95 \pm 5\%$
>10 μ M	Variable (Depolarization may occur)	Variable	Not Recommended

Experimental Protocols

Protocol 1: Standard Current Clamp Recording with **Co 102862** Application

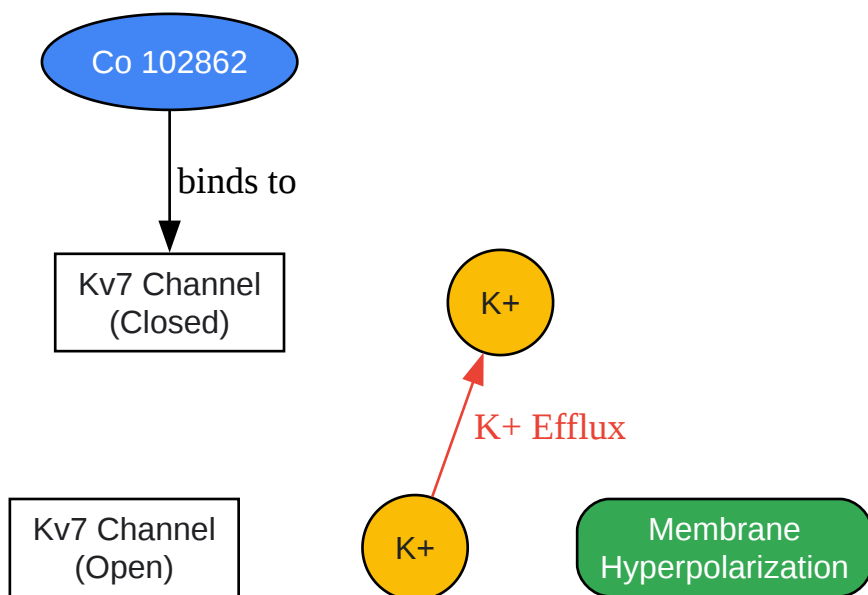
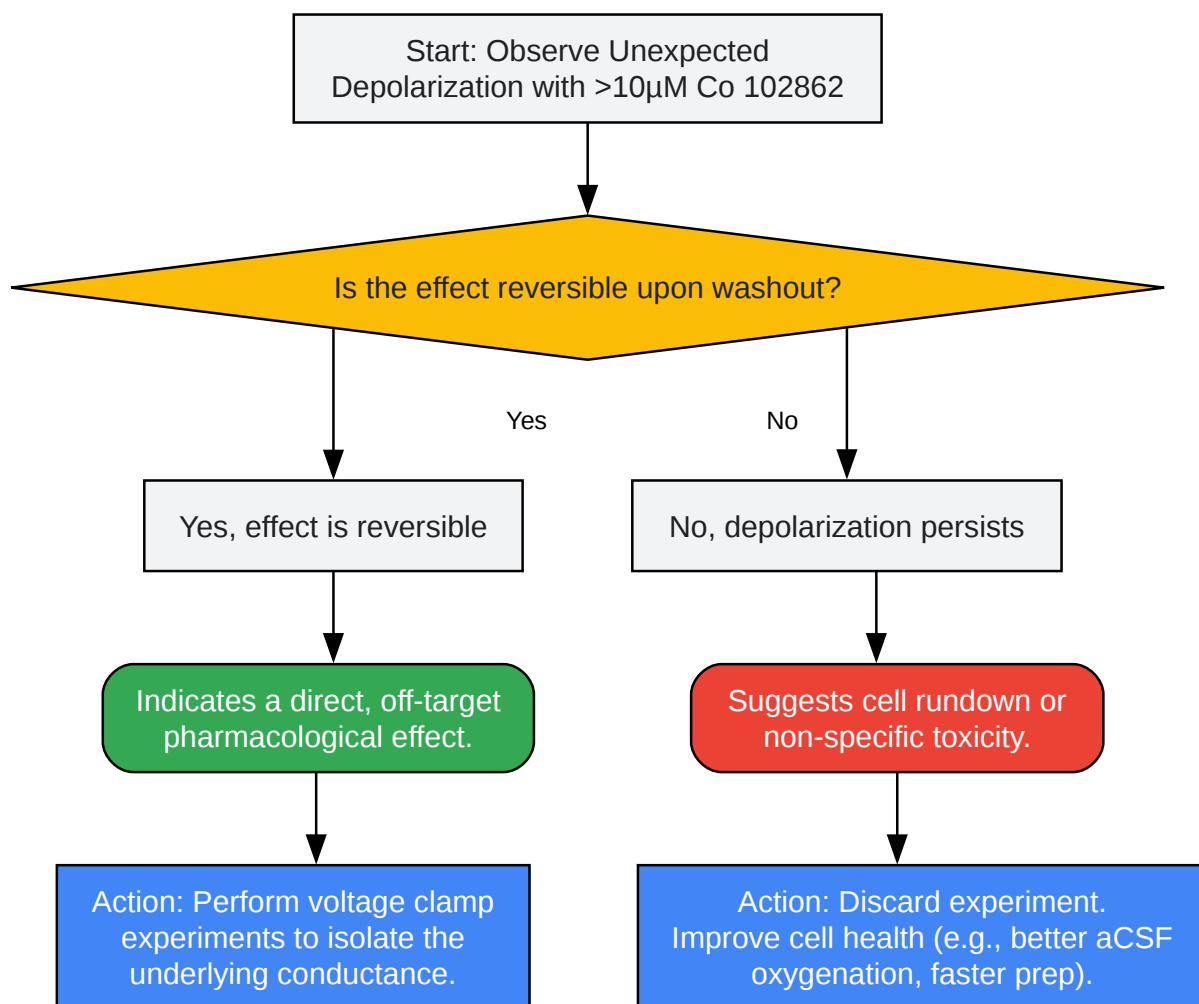
- Solution Preparation:
 - Prepare a 10 mM stock solution of **Co 102862** in 100% DMSO.
 - On the day of the experiment, dilute the stock solution into your standard aCSF to the desired final concentration (e.g., 1 μ M). Ensure the final DMSO concentration does not exceed 0.1%.
 - Filter the final solution using a 0.22 μ m syringe filter.
- Recording Setup:
 - Pull borosilicate glass pipettes to a resistance of 3-5 M Ω .
 - Fill pipettes with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3).
 - Establish a whole-cell patch clamp configuration on the neuron of interest.
- Data Acquisition:

- Switch to current clamp mode and allow the RMP to stabilize for at least 5 minutes.
- Measure baseline properties: RMP, input resistance, and action potential firing in response to a series of depolarizing current steps (e.g., 500 ms steps from -100 pA to +300 pA in 20 pA increments).
- Begin perfusion of the aCSF containing **Co 102862**.
- After 5-10 minutes of drug application, repeat the measurement of cellular properties.
- (Optional) Perform a washout by perfusing with drug-free aCSF for 10-15 minutes and repeat the measurements.

Troubleshooting Guides

Guide 1: Investigating Unexpected Depolarization at High Concentrations

This guide provides a systematic workflow to determine the cause of paradoxical depolarization observed with high concentrations of **Co 102862**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Artifacts in current clamp recordings with Co 102862]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669277#artifacts-in-current-clamp-recordings-with-co-102862]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com